molecular formula C23H21F3N2O4S B1672471 GW 590735 CAS No. 622402-22-6

GW 590735

カタログ番号: B1672471
CAS番号: 622402-22-6
分子量: 478.5 g/mol
InChIキー: ILUPZUOBHCUBKB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件

GW-590735の合成には、チアゾール環の形成とトリフルオロメチル基の導入を含む、複数のステップが含まれます。主なステップは次のとおりです。

工業生産方法

GW-590735の工業生産は、同様の合成経路に従いますが、大規模生産向けに最適化されています。 これには、高い収率と純度を確保するために、連続式フローリアクターと自動システムの使用が含まれます .

化学反応の分析

反応の種類

GW-590735は、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件

主な生成物

これらの反応から生成される主な生成物には、GW-590735のさまざまな置換誘導体が含まれ、これらは多くの場合、さらなる研究開発に使用されます .

科学研究への応用

GW-590735は、幅広い科学研究への応用を持っています。

    化学: PPARαアゴニストの研究におけるモデル化合物として使用されます。

    生物学: 脂質代謝における役割と遺伝子発現への影響について調査されています。

    医学: 脂質代謝異常症や関連する心血管疾患の治療における潜在的な治療用途について検討されています。

    産業: 新しい脂質低下剤やその他の医薬品開発に使用されています

科学的研究の応用

Therapeutic Applications

  • Dyslipidemia Treatment
    • GW 590735 was initially developed for the treatment of dyslipidemia, a condition characterized by abnormal lipid levels in the blood. Although it entered phase II clinical trials, these studies were ultimately discontinued due to challenges in clinical development .
  • Metabolic Syndrome
    • The compound has been implicated in the management of metabolic syndrome, which encompasses a cluster of conditions that increase the risk of heart disease and diabetes. Its role in enhancing fat oxidation suggests potential benefits for patients with metabolic disorders .
  • Cardiovascular Health
    • By improving lipid profiles, this compound may contribute to cardiovascular health. Its ability to lower triglycerides and apolipoprotein B levels indicates its potential as a therapeutic agent in cardiovascular disease prevention .
  • Cancer Research
    • The activation of nuclear receptors by this compound opens avenues for research into cancer therapies, particularly those targeting metabolic pathways involved in tumor growth and progression .

Study on Lipid Metabolism

In a double-blind study involving healthy subjects, this compound was administered alongside a comparator PPARδ agonist. Results showed that while this compound led to a significant reduction in triglycerides, it did not produce the same level of metabolic improvements as the PPARδ agonist . This illustrates its specific action on lipid metabolism pathways.

Clinical Trials

This compound was evaluated in phase II clinical trials aimed at increasing "good cholesterol" levels in patients with dyslipidemia. Although these trials were discontinued, they provided valuable insights into the compound's pharmacokinetics and potential efficacy .

類似化合物との比較

類似化合物

独自性

GW-590735は、他のPPARサブタイプ(PPARδおよびPPARγ)よりもPPARαに対する高い選択性を持つため、脂質代謝と心血管疾患に焦点を当てた研究における貴重なツールとなっています .

生物活性

GW 590735 is a selective and potent agonist of the peroxisome proliferator-activated receptor alpha (PPARα), which plays a significant role in lipid metabolism and homeostasis. This article explores the biological activity of this compound, including its mechanism of action, research findings, and relevant case studies.

This compound binds specifically to PPARα, a ligand-activated transcription factor that regulates genes involved in fatty acid oxidation and lipid metabolism. Upon binding, it activates downstream signaling pathways that enhance the clearance of triglyceride-rich very low-density lipoprotein (VLDL) from circulation. The effective concentration (EC50) for this compound is approximately 4 nM , showcasing its high potency and selectivity compared to other PPAR subtypes like PPARγ and PPARδ, where it exhibits at least 500-fold selectivity .

Biological Activity and Effects

The activation of PPARα by this compound has several biological effects:

  • Increased Lipid Clearance : Enhances the clearance of triglyceride-rich VLDL, potentially aiding in the treatment of dyslipidemia.
  • Regulation of Gene Expression : Influences the expression of genes involved in lipid homeostasis, including upregulation of ApoA1 and downregulation of ApoCIII .
  • Metabolic Effects : Studies have indicated that this compound can modulate metabolic pathways, although clinical trials have faced challenges leading to discontinuation .

Table 1: Comparison of PPAR Agonists

Compound NameStructure TypePrimary ActivityEC50 (nM)
This compoundPPARα AgonistLipid metabolism~4
FenofibrateFibric Acid DerivativePPARα Agonist~50
ClofibrateFibric Acid DerivativePPARα Agonist~100
RosiglitazoneThiazolidinedionePPARγ Agonist~10
PioglitazoneThiazolidinedionePPARγ Agonist~10

This compound's unique profile as a selective PPARα agonist positions it as a targeted therapeutic option for managing dyslipidemia .

Case Studies

  • Clinical Trials : this compound was evaluated in phase II clinical trials aimed at treating dyslipidemia. However, these trials were ultimately discontinued due to insufficient efficacy compared to existing therapies .
  • Animal Studies : In studies involving C57BL/6J mice, this compound was shown to significantly increase the levels of PPARα protein in liver tissues, indicating its potential for enhancing lipid metabolism under specific dietary conditions .
  • Comparative Studies : In a study comparing this compound with another PPAR agonist (GW501516), it was found that while both compounds activated their respective pathways, only GW501516 led to significant reductions in fasting plasma triglycerides and liver fat content .

特性

IUPAC Name

2-methyl-2-[4-[[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbonyl]amino]methyl]phenoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F3N2O4S/c1-13-18(33-20(28-13)15-6-8-16(9-7-15)23(24,25)26)19(29)27-12-14-4-10-17(11-5-14)32-22(2,3)21(30)31/h4-11H,12H2,1-3H3,(H,27,29)(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILUPZUOBHCUBKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)C(=O)NCC3=CC=C(C=C3)OC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90977813
Record name 2-Methyl-2-(4-{[({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}carbonyl)amino]methyl}phenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90977813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343321-96-0, 622402-22-6
Record name GW-590735
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0343321960
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GW 590735
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0622402226
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GW-590735
Source DrugBank
URL https://www.drugbank.ca/drugs/DB07215
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-Methyl-2-(4-{[({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}carbonyl)amino]methyl}phenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90977813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GW-590735
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QKY617BBX5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
GW 590735
Reactant of Route 2
GW 590735
Reactant of Route 3
GW 590735
Reactant of Route 4
GW 590735
Reactant of Route 5
Reactant of Route 5
GW 590735
Reactant of Route 6
Reactant of Route 6
GW 590735

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。